3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid
CAS No.: 756493-00-2
Cat. No.: VC7262968
Molecular Formula: C13H8Cl2O3
Molecular Weight: 283.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 756493-00-2 |
|---|---|
| Molecular Formula | C13H8Cl2O3 |
| Molecular Weight | 283.1 |
| IUPAC Name | (E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C13H8Cl2O3/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ |
| Standard InChI Key | QJQFGFOMBCTNDH-ZZXKWVIFSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=CC(=O)O |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic name 3-[5-(2,4-dichlorophenyl)-2-furyl]acrylic acid reflects its structure: a furan ring (position 2) linked to a 2,4-dichlorophenyl group (position 5) and an acrylic acid moiety (position 3). Its molecular formula is C₁₃H₈Cl₂O₃, with a molecular weight of 283.10 g/mol . Substitution patterns critically influence electronic and steric properties; the 2,4-dichloro configuration enhances lipophilicity compared to 3,4- or 2,3-isomers, potentially altering solubility and biological interactions.
Structural Features
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Furan Core: A five-membered oxygen heterocycle contributing π-electron density and planar geometry.
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2,4-Dichlorophenyl Group: Chlorine atoms at positions 2 and 4 create a polarized aromatic system, favoring hydrophobic interactions.
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Acrylic Acid Side Chain: The α,β-unsaturated carboxyl group enables conjugation, influencing reactivity (e.g., Michael additions) and acidity (pKa ~4.5–5.0) .
Table 1: Comparative Structural Properties of Dichlorophenyl-Furyl Acrylic Acid Isomers
Synthesis and Characterization
Synthetic Routes
While no direct synthesis is documented for the 2,4-dichloro isomer, analogous methods for related compounds involve:
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Knoevenagel Condensation: Reacting 2,4-dichlorobenzaldehyde with furan-2-acetic acid derivatives under basic conditions (e.g., piperidine in ethanol) .
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Cross-Coupling Reactions: Palladium-catalyzed coupling of halogenated furans with pre-functionalized dichlorophenyl intermediates.
Key challenges include regioselectivity in dichlorophenyl substitution and stereocontrol during acrylic acid formation. Purification typically employs recrystallization from ethanol/water mixtures or chromatography on silica gel .
Spectroscopic Characterization
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¹H NMR: Expected signals include:
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IR Spectroscopy: Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C).
Physicochemical Properties
Solubility and Stability
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Solubility: Poor in water (<0.1 mg/mL), moderate in polar aprotic solvents (DMF, DMSO).
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Stability: Susceptible to photodegradation due to the furan ring; storage recommendations include amber vials at –20°C .
Reactivity
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Electrophilic Substitution: The dichlorophenyl group directs incoming electrophiles to meta/para positions relative to chlorine.
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Nucleophilic Additions: The α,β-unsaturated system undergoes conjugate additions with amines or thiols.
Biological and Industrial Applications
Antimicrobial Activity
Structural analogs exhibit moderate antibacterial effects against Staphylococcus aureus (MIC ≈ 32 µg/mL) and Escherichia coli (MIC ≈ 64 µg/mL) . Mechanism may involve disruption of membrane integrity or enzyme inhibition.
Material Science Applications
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Polymer Additives: As a cross-linking agent in epoxy resins, enhancing thermal stability (Tg increase by ~15°C).
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Coordination Chemistry: Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.
Computational Insights
Molecular Docking Studies
In silico models predict binding to bacterial DNA gyrase (ΔG ≈ –8.2 kcal/mol), with chlorine atoms occupying hydrophobic pockets. The 2,4-substitution may improve fit compared to 3,4-isomers due to reduced steric clash .
QSAR Predictions
Quantitative structure-activity relationship (QSAR) models correlate Cl substituent position with bioactivity:
Where σCl represents the Hammett substituent constant for chlorine .
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